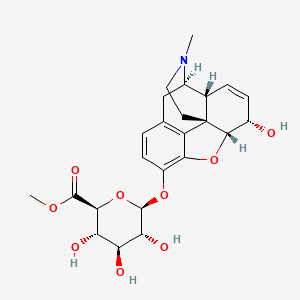
Morphine 3-Beta-D-Glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphine 3-Beta-D-Glucuronide Methyl Ester is a derivative of morphine, a well-known opioid analgesic. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacological properties of the parent compound, morphine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Morphine 3-Beta-D-Glucuronide Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which add a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Morphine 3-Beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound further or to study its stability under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morphine derivatives with additional hydroxyl groups, while reduction could lead to the formation of morphine alcohols. Substitution reactions can introduce various functional groups into the molecule, altering its pharmacological properties.
科学的研究の応用
Morphine 3-Beta-D-Glucuronide Methyl Ester has several scientific research applications. In chemistry, it is used to study the effects of glucuronidation on the pharmacokinetics and pharmacodynamics of morphine . In biology, it serves as a model compound to investigate the role of glucuronides in drug metabolism and excretion. In medicine, it is studied for its potential therapeutic effects and its role in opioid tolerance and dependence . Industrially, it is used in the development of new analgesic drugs with improved safety profiles.
作用機序
The mechanism of action of Morphine 3-Beta-D-Glucuronide Methyl Ester involves its interaction with various molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors . Instead, it exerts its effects through interactions with glycine and GABA receptors, leading to neuroexcitatory effects . This mechanism is distinct from that of morphine and highlights the unique pharmacological properties of the glucuronide conjugate.
類似化合物との比較
Similar Compounds: Similar compounds to Morphine
特性
分子式 |
C24H29NO9 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-5-13(26)21(24)33-19-14(6-3-10(15(19)24)9-12(11)25)32-23-18(29)16(27)17(28)20(34-23)22(30)31-2/h3-6,11-13,16-18,20-21,23,26-29H,7-9H2,1-2H3/t11-,12+,13-,16-,17-,18+,20-,21-,23+,24-/m0/s1 |
InChIキー |
GBIMOXQQXWKOOW-VYMQEAGNSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O)O[C@H]3[C@H](C=C4)O |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)O)O)O)OC3C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
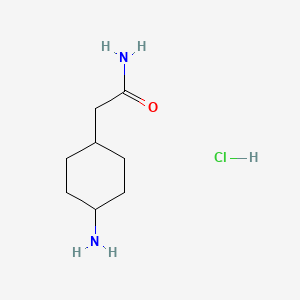
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
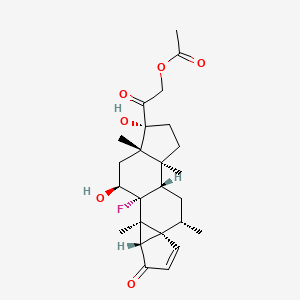
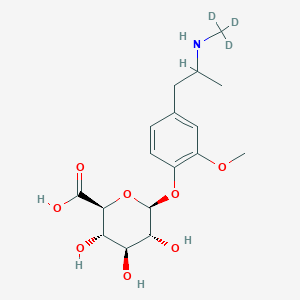
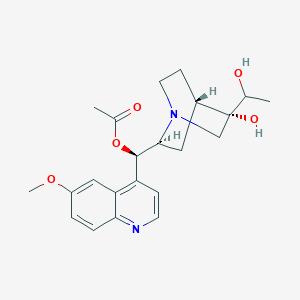
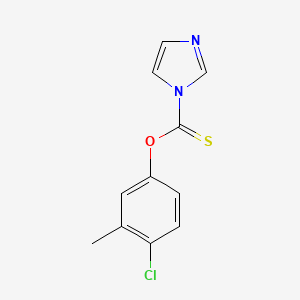
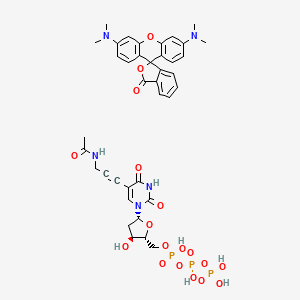
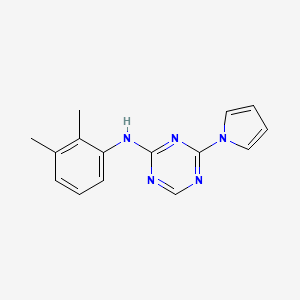
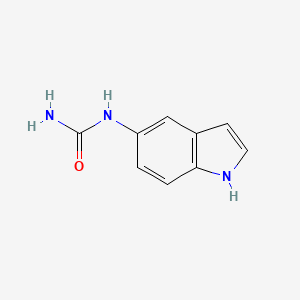
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
